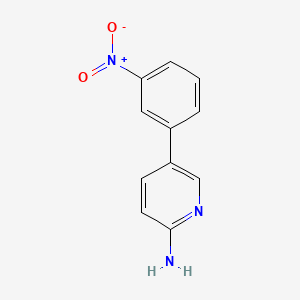
5-(3-Nitrophenyl)pyridin-2-amine
Cat. No. B6329852
Key on ui cas rn:
897374-55-9
M. Wt: 215.21 g/mol
InChI Key: GCFOYCVTZWWQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163756B2
Procedure details


Using the same procedureas for Example A43, 5-iodo-2-aminopyridine (0.31 g, 1.4 mmol) and 3-nitrophenylboronic acid (0.28 g, 1.7 mmol) were combined to yield 5-(3-nitrophenyl)pyridin-2-amine (0.18 g, 60%) as a white solid. 1H NMR (DMSO-d6): δ 8.37 (d, J=2.4 Hz, 1H), 8.34 (t, J=2.0 Hz, 1H), 8.11-8.04 (m, 2H), 7.83 (dd, J=8.0 Hz, 2.4 Hz, 1H), 7.68 (t, J=8.0 Hz, 1H), 6.55 (dd, J=8.4 Hz, 0.8 Hz, 1H), 6.26 (s, 2H); Exact mass: 215.0, Found: 216.0 (M+1)+.


Yield
60%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[N+:9]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:17]=[C:16]([C:2]2[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH:15]=[CH:14][CH:13]=1)([O-:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.31 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=CC(=NC1)N
|
Step Two
|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1C=CC(=NC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
